An In-depth Technical Guide to the Basic Properties of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid
An In-depth Technical Guide to the Basic Properties of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid
Abstract
(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a non-proteinogenic, α,α-disubstituted amino acid of significant interest in medicinal chemistry and drug development. As a derivative of phenylalanine, its unique structural modifications—a fluorine atom on the phenyl ring and a methyl group at the α-carbon—confer distinct physicochemical and biological properties. This guide provides a comprehensive technical overview of its core basic properties, including its structure, acidity, and potential pharmacological relevance. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction
(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid belongs to a class of compounds known as α,α-disubstituted α-amino acids, which are valuable as precursors to bioactive compounds and as modifiers of peptide conformations.[1] These amino acids are recognized for their ability to influence the secretion of anabolic hormones and serve as fuel during exercise.[2][3][4] The incorporation of a fluorine atom can significantly alter a molecule's properties, including metabolic stability and binding affinity, making fluorinated amino acids like this one particularly valuable in designing novel therapeutics.[5][6] This guide will delve into the fundamental characteristics of this specific compound, providing a foundation for its application in research and development.
Physicochemical Properties
The foundational properties of a compound dictate its behavior in both chemical and biological systems. The key physicochemical parameters for (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid are summarized below.
Chemical Structure and Stereochemistry
The molecule is a derivative of L-phenylalanine, featuring two key substitutions:
-
A fluorine atom at the meta (3-position) of the phenyl ring.[7]
-
A methyl group at the α-carbon, the carbon adjacent to the carboxyl group.[8]
The "(S)" designation indicates the stereochemical configuration at the chiral α-carbon center. This specific arrangement is crucial as biological systems are often highly stereoselective.
Acidity and Basicity (pKa)
As an amino acid, the compound is amphoteric, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). The ionization state of these groups is pH-dependent and is described by their pKa values.
-
pKa₁ (Carboxylic Acid Group): The pKa of the carboxylic acid group is expected to be in the range of 2-3. This is the pH at which the carboxyl group is 50% deprotonated (-COO⁻).
-
pKa₂ (Amino Group): The pKa of the α-amino group is typically in the range of 9-10. This is the pH at which the amino group is 50% protonated (-NH₃⁺).
The precise pKa values are critical for predicting the compound's charge at physiological pH (~7.4), which in turn influences its solubility, membrane permeability, and receptor-binding interactions. At physiological pH, the compound will exist predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxyl group.
The ionization states of the molecule at different pH ranges are illustrated below.
Caption: Ionization states of the amino acid at varying pH levels.
Quantitative Data Summary
| Property | Value (Estimated) | Source |
| Molecular Formula | C₁₀H₁₂FNO₂ | N/A |
| Molecular Weight | 197.20 g/mol | N/A |
| pKa₁ (Carboxyl) | ~2-3 | General Amino Acid Chemistry |
| pKa₂ (Amino) | ~9-10 | General Amino Acid Chemistry |
| XLogP3 | -1.9 | PubChem[7] |
| Hydrogen Bond Donor Count | 2 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |
Synthesis and Characterization
Synthesis
The synthesis of α,α-disubstituted amino acids is challenging due to steric hindrance at the quaternary α-carbon.[1] A common method for synthesizing related α-methyl amino acids involves the asymmetric C-alkylation of a metal-complexed Schiff base of a simpler amino acid like alanine.[9] For instance, a chiral nickel(II) complex of an alanine Schiff base can be alkylated with a suitable benzyl halide (in this case, 3-fluorobenzyl bromide) under basic conditions. Subsequent acidic decomposition of the resulting complex isolates the desired optically active amino acid.[9]
Another general approach involves the condensation of alanine with an appropriate benzaldehyde (3-fluorobenzaldehyde).[10] However, this method is typically not stereoselective and would produce a racemic mixture requiring further resolution.[10]
Characterization
Standard analytical techniques are used to confirm the structure and purity of the synthesized compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the carbon-hydrogen framework and confirm the position of the fluorine atom.
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.
-
Chiral Chromatography: Techniques like chiral HPLC are essential to determine the enantiomeric purity of the (S)-isomer.
Biological and Pharmacological Significance
While specific studies on (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid are limited, its structural motifs suggest several areas of potential pharmacological relevance.
Role as a Phenylalanine Analogue
As a derivative of phenylalanine, it can act as a mimetic or antagonist in biological pathways involving this essential amino acid. The 3-fluoro substitution is a key motif in the structure of the glucagon-like peptide-1 receptor (GLP1R), which is a crucial target in the development of drugs for diabetes.[11] This suggests potential applications in metabolic research.
Impact of α-Methylation
The α-methyl group provides conformational constraint. When incorporated into a peptide sequence, it restricts the rotation around the peptide backbone, which can lead to more stable secondary structures (e.g., helices) and increased resistance to enzymatic degradation by peptidases. This makes it a valuable building block for designing peptide-based drugs with improved pharmacokinetic profiles.[12]
Potential Therapeutic Applications
Derivatives of 2-arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] Research on the non-fluorinated analogue, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has shown that it possesses anti-inflammatory and antinociceptive properties with potentially lower gastrointestinal toxicity compared to traditional NSAIDs.[9] This suggests that the title compound could be investigated for similar activities. Furthermore, fluorinated amino acids are used in the synthesis of novel enzyme inhibitors and receptor modulators in pharmaceuticals and agrochemicals.[5]
Experimental Protocol: pKa Determination by Potentiometric Titration
Determining the pKa values is a fundamental step in characterizing any ionizable compound.[13] Potentiometric titration is a reliable and precise method for this purpose.[14][15]
Principle
A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored continuously. The titration curve (pH vs. volume of titrant added) shows buffer regions centered around the pKa values. The midpoint of each buffer region, corresponding to the half-equivalence point, gives the pKa.[14][16]
Workflow Diagram
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology
Materials:
-
(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
Procedure:
-
Preparation: Accurately weigh a sample of the amino acid to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).[14]
-
Initial Acidification: Add 0.1 M HCl to the amino acid solution until the pH is below 2.0. This ensures that both the carboxyl and amino groups are fully protonated at the start of the titration.[14]
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode. Position the burette to dispense the 0.1 M NaOH solution into the beaker.[13]
-
Titration Execution: Begin adding the NaOH solution in small increments (e.g., 0.1 or 0.2 mL). After each addition, allow the solution to mix and the pH reading to stabilize before recording the pH and the total volume of NaOH added.[13]
-
Data Collection: Continue the titration until the pH reaches approximately 12. Take smaller volume increments near the equivalence points (where the pH changes rapidly).
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Identify the two inflection points on the curve, which represent the two equivalence points (the complete titration of the -COOH group and the -NH₃⁺ group, respectively).
-
The volume of NaOH at the first equivalence point is V₁. The volume at the second equivalence point is V₂.
-
The first pKa (pKa₁) is the pH at the half-equivalence point, which is V₁/2.
-
The second pKa (pKa₂) is the pH at the point halfway between the first and second equivalence points, i.e., at a volume of (V₁ + V₂)/2.
-
-
Validation: The protocol should be repeated at least three times to ensure the results are reproducible.
Conclusion
(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a synthetically valuable compound with significant potential in drug discovery and peptide design. Its basic properties are defined by its amphoteric nature, with distinct acidic and basic functional groups, and its unique structural features—meta-fluorination and α-methylation. These modifications are known to enhance metabolic stability, introduce conformational rigidity, and modulate biological activity. The technical information and protocols provided in this guide serve as a foundational resource for scientists aiming to leverage the unique characteristics of this promising non-proteinogenic amino acid in their research endeavors.
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